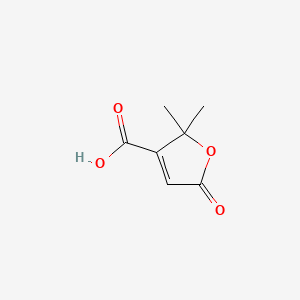

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid

Beschreibung

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid, commonly known as Terebic Acid (CAS 79-91-4), is a cyclic γ-lactone carboxylic acid with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . Its structure features a tetrahydrofuran ring substituted with two methyl groups at the 2-position, a ketone at the 5-position, and a carboxylic acid group at the 3-position. This compound is historically significant in organic synthesis, particularly as a precursor in the preparation of terpenoids and other lactone derivatives .

Eigenschaften

CAS-Nummer |

97416-85-8 |

|---|---|

Molekularformel |

C7H8O4 |

Molekulargewicht |

156.14 g/mol |

IUPAC-Name |

2,2-dimethyl-5-oxofuran-3-carboxylic acid |

InChI |

InChI=1S/C7H8O4/c1-7(2)4(6(9)10)3-5(8)11-7/h3H,1-2H3,(H,9,10) |

InChI-Schlüssel |

ZFCPPVIJDJWLNW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=CC(=O)O1)C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of Tetrahydrofuran-2-carboxylic Acid Derivatives

One common preparative step involves the esterification of tetrahydrofuran-2-carboxylic acid derivatives, which can be further transformed into the target compound.

These esterification steps are crucial for preparing intermediates that can be further oxidized or modified to yield the target compound.

Oxidative and Ring Modification Approaches

The preparation of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid often involves oxidative transformations of related tetrahydrofuran derivatives to introduce the keto group at position 5 and the dimethyl substitution at position 2.

Solid-Phase Synthesis and Library Preparation (Advanced Methodology)

In advanced synthetic applications, such as inhibitor libraries for protein tyrosine phosphatases, derivatives of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid are prepared via solid-phase peptide synthesis techniques:

- Carboxylic acid derivatives are condensed with amine groups on resin-bound peptides using coupling reagents like HBTU and HOBt in DMF solvent.

- The reaction is typically carried out at room temperature for 24 hours, followed by washing and cleavage steps.

- This method allows for the rapid synthesis of compound libraries incorporating the furoic acid moiety.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The esterification methods using sulfuric acid or thionyl chloride are well-established, providing high yields and relatively straightforward purification steps.

- The use of thionyl chloride allows for milder reaction conditions and higher yields compared to prolonged acid-catalyzed reflux.

- Solid-phase synthesis methods enable the incorporation of the compound into complex molecular libraries, expanding its utility in medicinal chemistry.

- The oxidative introduction of the keto group and dimethyl substitution requires careful control of reaction conditions to avoid over-oxidation or side reactions.

- Spectroscopic data such as ^1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products in reported syntheses.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The compound contains a 5-oxo group (ketone), which can undergo redox transformations:

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) can react with alcohols in the presence of acid catalysts (e.g., sulfuric acid) to form esters. For example:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol + H₂SO₄ (reflux, 6–16 hours) | Ethyl ester derivative | Up to 91% |

While this data pertains to tetrahydrofuran-2-carboxylic acid (a structurally similar compound), analogous reactions are plausible for (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid due to the shared carboxylic acid group.

Reactivity of the Oxolane Ring

The five-membered oxolane ring (tetrahydrofuran) may participate in ring-opening or ring-modification reactions under specific conditions:

-

Electrophilic Attack : The oxygen atom in the ring can act as a nucleophile, enabling reactions with electrophiles (e.g., alkyl halides) under acidic conditions.

-

Nucleophilic Substitution : Substituents on the ring (e.g., methyl groups at positions 2 and 2) may influence reactivity, though no specific examples are documented in the provided sources.

Key Structural and Reaction Data

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Synthesis of Furan Derivatives

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid serves as a precursor for synthesizing various furan derivatives. Its unique structure allows it to participate in reactions that yield substituted furans, which are important in medicinal chemistry due to their biological activities. For instance, the compound can react with acyclic 1,3-diketones to produce 3-methylfuran compounds through cyclization reactions .

2. Building Block for Pharmaceuticals

The compound has been utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives exhibit anti-inflammatory and analgesic properties, making them potential candidates for drug development. For example, research has shown that modifications of Terebic acid can lead to compounds with enhanced therapeutic profiles .

Applications in Material Science

1. Polymer Chemistry

In material science, (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid has been explored as a monomer for polymer synthesis. Its ability to undergo polymerization reactions can lead to the formation of novel polymers with desirable mechanical and thermal properties. This application is particularly relevant in the development of biodegradable materials .

2. Coatings and Adhesives

The compound's reactivity allows it to be incorporated into coatings and adhesives that require specific performance characteristics such as adhesion strength and resistance to environmental degradation. Research indicates that Terebic acid-based formulations provide improved durability compared to traditional systems .

Wirkmechanismus

The mechanism of action of (1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its ketone group can form hydrogen bonds with active sites of enzymes, affecting their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

5-Oxotetrahydro-2-furancarboxylic Acid (CAS 53558-93-3)

- Structure : Lacks the 2,2-dimethyl substitution present in Terebic Acid.

- Molecular Formula : C₅H₆O₄ .

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid (CAS 99226-02-5)

- Structure : Features a methoxyphenyl substituent at the 2-position.

- Molecular Formula : C₁₂H₁₂O₅ (MW: 236.22 g/mol) .

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (CAS 191282-48-1)

- Structure : Contains an octyl chain at the 2-position and a methylene group at the 4-position.

- Molecular Formula : C₁₃H₂₀O₄ (MW: 248.29 g/mol) .

- Key Differences : The long alkyl chain significantly increases hydrophobicity, making this compound more suited for lipid-based applications (e.g., surfactants or lipid metabolism studies) compared to Terebic Acid .

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic Acid (CAS 412298-86-3)

Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Structural Features |

|---|---|---|---|---|

| Terebic Acid (CAS 79-91-4) | 158.15 | Not reported | Moderate in polar solvents | 2,2-dimethyl, 5-oxo, 3-carboxylic acid |

| 5-Oxotetrahydro-2-furancarboxylic Acid | 130.10 | Not reported | High in water/ethanol | No methyl groups, smaller ring |

| trans-2-(2-Methoxyphenyl)-... | 236.22 | Not reported | Low in water, high in DMSO | Aromatic substitution |

| (2S,3R)-4-Methylene-2-octyl-... | 248.29 | Not reported | Insoluble in water, high in lipids | Long alkyl chain, methylene group |

Notes:

- Terebic Acid’s dimethyl groups reduce its solubility in polar solvents compared to non-methylated analogues like 5-oxotetrahydro-2-furancarboxylic acid .

- Bulky substituents (e.g., octyl or methoxyphenyl) drastically alter hydrophobicity and biological interaction profiles .

Biologische Aktivität

(1)-Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid (THDF) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of THDF, focusing on its antioxidant, anti-inflammatory, and cytotoxic effects, as well as its mechanisms of action.

Chemical Structure and Properties

THDF has the molecular formula and a molecular weight of 156.14 g/mol. Its structure features a furoic acid derivative with a tetrahydrofuran ring, which contributes to its unique biological properties. The compound is classified under various chemical categories, including carboxylic acids and cyclic compounds.

Antioxidant Activity

Antioxidant activity is one of the primary biological effects attributed to THDF. Studies have shown that THDF exhibits significant free radical scavenging capabilities. The mechanism involves the reduction of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases.

Table 1: Antioxidant Activity of THDF

The DPPH assay demonstrated that THDF effectively reduces DPPH radicals, indicating its potential as an antioxidant agent. The IC50 values indicate the concentration required to inhibit 50% of the free radical activity, with lower values signifying higher potency.

Anti-inflammatory Effects

THDF has also been studied for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies using RAW 264.7 macrophage cells showed that treatment with THDF resulted in a significant reduction in TNF-α levels by approximately 40% at a concentration of 50 µg/mL compared to untreated controls . This suggests that THDF may have therapeutic potential in managing inflammatory conditions.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of THDF have been evaluated against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). Results indicate that THDF exhibits selective cytotoxicity towards these cancer cells while sparing normal cell lines.

Table 2: Cytotoxic Activity of THDF on Cancer Cell Lines

The selectivity observed in cytotoxicity assays highlights the potential for THDF as a candidate for further development in cancer therapeutics.

The biological activities of THDF can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals, THDF helps mitigate oxidative stress.

- Anti-inflammatory Pathway Modulation : Inhibition of NF-κB and reduction in cytokine production contribute to its anti-inflammatory effects.

- Induction of Apoptosis : In cancer cells, THDF may trigger apoptosis through intrinsic pathways, which include mitochondrial membrane potential disruption and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.